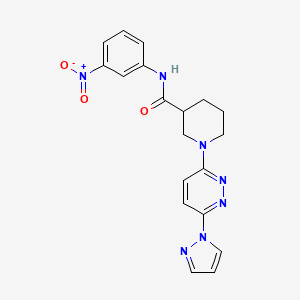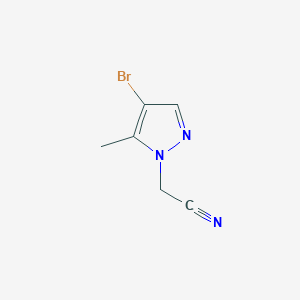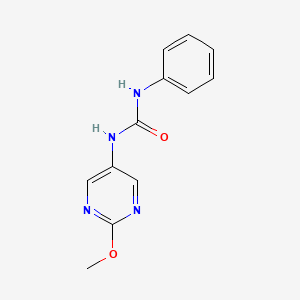
1-(2-Methoxypyrimidin-5-yl)-3-phenylurea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“1-(2-Methoxypyrimidin-5-yl)-3-phenylurea” is a chemical compound that contains a pyrimidine ring, which is a basic structure in many biological compounds . The methoxy group and phenyl group attached to the pyrimidine ring could potentially give this compound unique properties, but without specific research or data on this exact compound, it’s difficult to predict its characteristics.
Synthesis Analysis
The synthesis of pyrimidine derivatives often involves reactions with amidines . For example, an operationally simple, regioselective reaction of ketones, aldehydes, or esters with amidines in the presence of TEMPO and an in situ prepared recyclable iron (II)-complex provides various pyrimidine derivatives .
Chemical Reactions Analysis
The chemical reactions involving pyrimidine derivatives can be quite diverse, depending on the substituents attached to the pyrimidine ring . For instance, a copper-catalyzed cyclization of ketones with nitriles enables a facile, general, and economical synthesis of diversely functionalized pyrimidines under basic conditions .
Physical And Chemical Properties Analysis
The physical and chemical properties of “1-(2-Methoxypyrimidin-5-yl)-3-phenylurea” would depend on its exact molecular structure. For instance, “1-(2-Methoxypyrimidin-5-yl)ethanone” has a molecular weight of 152.15 .
Wissenschaftliche Forschungsanwendungen
Anticancer Research
Pyrimidine derivatives are extensively studied for their anticancer properties. They can act as inhibitors of various cancer-related pathways and have been found to be effective against multiple types of cancer cells. The specific structure of 1-(2-Methoxypyrimidin-5-yl)-3-phenylurea may interact with cancer cell DNA or inhibit enzymes that are crucial for cancer cell survival, making it a potential candidate for anticancer drug development .
Antimicrobial and Antifungal Applications
The pyrimidine core of the compound is known to exhibit antimicrobial and antifungal activities. Researchers are exploring these properties to develop new treatments for infections that are resistant to current medications. This compound could serve as a lead structure for the synthesis of more potent antimicrobial agents .
Cardiovascular Therapeutics
Pyrimidine derivatives have been identified as cardiovascular agents, particularly in the treatment of hypertension. They can modulate blood pressure by affecting various receptors and ion channels in the cardiovascular system1-(2-Methoxypyrimidin-5-yl)-3-phenylurea might be investigated for its potential effects on heart rate and blood pressure regulation .
Neuroprotective Agents
There is growing interest in pyrimidine derivatives as neuroprotective agents. They may offer protection against neurodegenerative diseases by preventing neuronal damage. The compound could be researched for its ability to safeguard neurons in conditions like Alzheimer’s and Parkinson’s disease .
Anti-inflammatory and Analgesic Effects
The anti-inflammatory and analgesic activities of pyrimidine derivatives make them valuable in the development of new pain relief medications1-(2-Methoxypyrimidin-5-yl)-3-phenylurea could be studied for its potential to reduce inflammation and alleviate pain without the side effects associated with current drugs .
Antidiabetic Activity
Some pyrimidine derivatives have shown promise as antidiabetic agents by influencing insulin release or mimicking its action. Research into 1-(2-Methoxypyrimidin-5-yl)-3-phenylurea could explore its potential as a treatment for diabetes, possibly offering a new mechanism of action to control blood sugar levels .
Antiviral Research
Given the ongoing need for effective antiviral drugs, pyrimidine derivatives are being examined for their ability to inhibit viral replication. The compound 1-(2-Methoxypyrimidin-5-yl)-3-phenylurea may have applications in the development of treatments for diseases like HIV or influenza .
Agricultural Chemistry
In the agricultural sector, pyrimidine derivatives are used to create compounds that protect plants from pests and diseases1-(2-Methoxypyrimidin-5-yl)-3-phenylurea could be utilized to develop new pesticides or herbicides with improved safety profiles and efficacy .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1-(2-methoxypyrimidin-5-yl)-3-phenylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N4O2/c1-18-12-13-7-10(8-14-12)16-11(17)15-9-5-3-2-4-6-9/h2-8H,1H3,(H2,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVRWUIREHJWALJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C(C=N1)NC(=O)NC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Methoxypyrimidin-5-yl)-3-phenylurea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

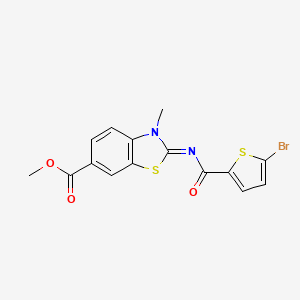
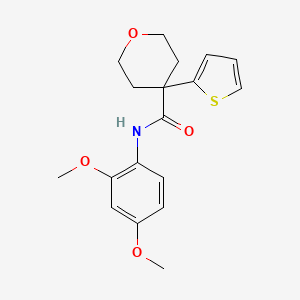
![N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-4-fluoro-3-methylbenzenesulfonamide](/img/structure/B2881134.png)
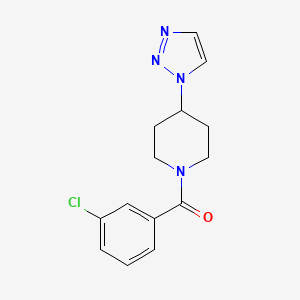
![2-[1-(Cyclopropylmethyl)piperazin-2-yl]ethanol](/img/structure/B2881138.png)
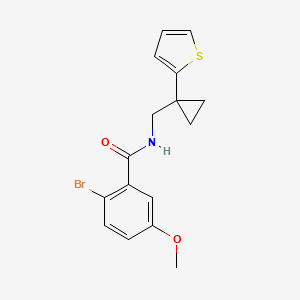
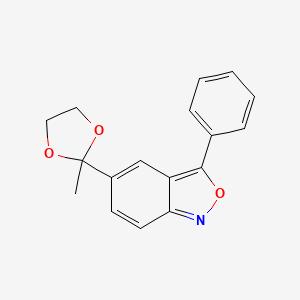
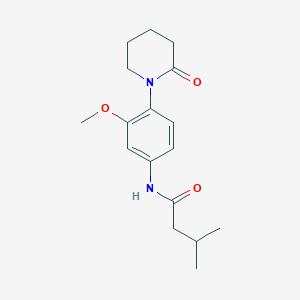
![(1R,5S)-8-([1,1'-biphenyl]-3-ylsulfonyl)-8-azabicyclo[3.2.1]oct-2-ene](/img/structure/B2881145.png)

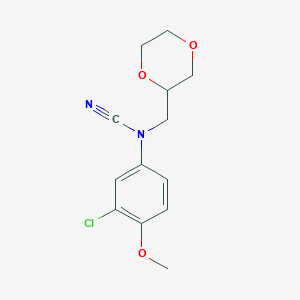
![N-(3-methoxyphenyl)-2-(6-(p-tolyl)imidazo[2,1-b]thiazol-3-yl)acetamide](/img/structure/B2881148.png)
